
Application of Strontium Formate in Drug
Delivery Systems: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strontium formate

Cat. No.: B1222629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Strontium has garnered significant attention in the biomedical field, primarily for its dual-action

effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3][4]

[5] This unique characteristic makes strontium-containing compounds promising candidates for

the treatment of osteoporosis and for enhancing bone regeneration.[1][2][3][4][5] While

strontium ranelate has been clinically used, research is expanding to explore other strontium

salts and strontium-doped biomaterials for localized and controlled drug delivery.[1][4][5]

Strontium formate, a salt of strontium and formic acid, presents an intriguing option for drug

delivery systems. Although specific research on strontium formate in this application is

nascent, its potential can be extrapolated from studies on other strontium salts and strontium-

based nanoparticles. These systems are being investigated for their capacity to act as carriers

for various therapeutic agents, offering controlled and targeted release.[6][7] This document

provides an overview of the potential applications, along with generalized experimental

protocols for the preparation and characterization of strontium formate-based drug delivery

systems, based on existing research on similar strontium compounds.
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The primary application of strontium-based drug delivery systems is in bone tissue engineering

and the treatment of bone-related disorders such as osteoporosis. The localized delivery of

strontium ions from a carrier system can create a microenvironment that promotes the

proliferation and differentiation of osteoblasts while inhibiting the activity of osteoclasts.[1][4][5]

Beyond its intrinsic therapeutic effects, strontium formate can be formulated into

nanoparticles or incorporated into biomaterials to carry other active pharmaceutical ingredients

(APIs). Potential applications include:

Controlled release of osteoporosis drugs: Encapsulating drugs like bisphosphonates or

selective estrogen receptor modulators (SERMs) within a strontium formate carrier could

provide a synergistic effect.

Delivery of anti-inflammatory agents: For conditions like osteoarthritis, a strontium formate-

based system could deliver non-steroidal anti-inflammatory drugs (NSAIDs) directly to the

affected joint.

Local antibiotic delivery: In the case of bone infections (osteomyelitis), incorporating

antibiotics into a strontium-based carrier could ensure high local concentrations of the drug,

minimizing systemic toxicity.

Gene delivery: Strontium-based nanoparticles have been explored for the delivery of genetic

materials like siRNA and pDNA for therapeutic purposes.[1]

Data Presentation
While specific quantitative data for drug loading and release from strontium formate carriers is

not readily available in the literature, the following table summarizes typical data that would be

collected and presented for a strontium-based nanoparticle drug delivery system. This data is

hypothetical and serves as a template for researchers.
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Parameter
Strontium Formate
Nanoparticles
(Hypothetical Data)

Strontium
Carbonate
Nanoparticles
(Reference)

Strontium-doped
Hydroxyapatite
(Reference)

Drug Doxorubicin Etoposide Tetracycline

Particle Size (nm) 150 ± 20 ~200 200-300

Drug Loading Content

(%)
8.5 High (not quantified) High (not quantified)

Encapsulation

Efficiency (%)
92 High (not quantified) High (not quantified)

Zeta Potential (mV) -15.2 Not reported Not reported

Release at pH 7.4

(48h, %)
25 Slow release

Sustained release

over 3 weeks

Release at pH 5.5

(48h, %)
75

Significantly increased

release
Not applicable

Experimental Protocols
The following are generalized protocols for the synthesis, drug loading, and characterization of

strontium formate-based drug delivery systems. These are based on methodologies reported

for other strontium nanoparticles and should be optimized for strontium formate.

Protocol 1: Synthesis of Strontium Formate
Nanoparticles
This protocol is adapted from methods used for the synthesis of other strontium-based

nanoparticles.

Materials:

Strontium chloride (SrCl₂)

Sodium formate (CHNaO₂)
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Polyethylene glycol (PEG) (optional, for surface modification)

Deionized water

Ethanol

Procedure:

Preparation of Precursor Solutions:

Prepare a 0.5 M solution of strontium chloride in deionized water.

Prepare a 1.0 M solution of sodium formate in deionized water.

Nanoparticle Precipitation:

In a beaker, add 20 mL of the strontium chloride solution.

While stirring vigorously, add 10 mL of the sodium formate solution dropwise.

A white precipitate of strontium formate should form.

Continue stirring for 2 hours at room temperature to ensure complete reaction and particle

formation.

Surface Modification (Optional):

To improve stability and biocompatibility, PEG can be added.

Dissolve PEG in deionized water to a concentration of 1 mg/mL.

Add the PEG solution to the nanoparticle suspension and stir for an additional 4 hours.

Purification:

Centrifuge the nanoparticle suspension at 10,000 rpm for 15 minutes.

Discard the supernatant and resuspend the pellet in deionized water.
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Repeat the washing step three times to remove unreacted precursors.

Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer.

Protocol 2: Drug Loading into Strontium Formate
Nanoparticles
This protocol describes a common method for loading a model drug, such as doxorubicin, into

the nanoparticles.

Materials:

Synthesized strontium formate nanoparticles

Doxorubicin hydrochloride

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Disperse the strontium formate nanoparticles in PBS at a concentration of 1 mg/mL.

Prepare a 1 mg/mL solution of doxorubicin in PBS.

Add the doxorubicin solution to the nanoparticle suspension at a 1:5 drug-to-nanoparticle

weight ratio.

Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption

onto and into the nanoparticles.

Centrifuge the suspension at 12,000 rpm for 20 minutes to separate the drug-loaded

nanoparticles from the unloaded drug.

Carefully collect the supernatant to determine the amount of unloaded drug.

Wash the drug-loaded nanoparticle pellet with PBS to remove any loosely bound drug and

centrifuge again.
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Resuspend the final drug-loaded nanoparticles in a known volume of PBS for further

analysis.

Calculation of Drug Loading and Encapsulation Efficiency:

Drug Loading Content (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x

100

Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100

The amount of loaded drug is determined by subtracting the amount of drug in the supernatant

and washing solutions (measured by UV-Vis spectrophotometry) from the initial amount of drug

added.

Protocol 3: In Vitro Drug Release Study
This protocol outlines how to assess the release of the loaded drug from the nanoparticles

under different pH conditions, simulating physiological and tumor microenvironments.

Materials:

Drug-loaded strontium formate nanoparticles

PBS at pH 7.4 and pH 5.5

Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

Suspend a known amount of drug-loaded nanoparticles in 1 mL of PBS (either pH 7.4 or

5.5).

Transfer the suspension into a dialysis bag.

Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.

Keep the beaker in a shaking incubator at 37°C.
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At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the

release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink

conditions.

Analyze the concentration of the released drug in the withdrawn samples using a UV-Vis

spectrophotometer.

Plot the cumulative percentage of drug released versus time.

Protocol 4: Biocompatibility Assessment (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxicity of the strontium
formate nanoparticles on a cell line.

Materials:

Strontium formate nanoparticles

Human osteoblast-like cells (e.g., MG-63) or another relevant cell line

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Procedure:

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24

hours to allow for cell attachment.

Prepare different concentrations of the strontium formate nanoparticles in the cell culture

medium.

Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at

various concentrations. Include a control group with only fresh medium.
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Incubate the plate for 24, 48, or 72 hours.

After the incubation period, remove the medium containing the nanoparticles and add 100 µL

of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control group.
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Caption: Signaling pathway of strontium in bone cells.
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Caption: Experimental workflow for developing a strontium formate drug delivery system.
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Caption: Dual action of strontium on bone remodeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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